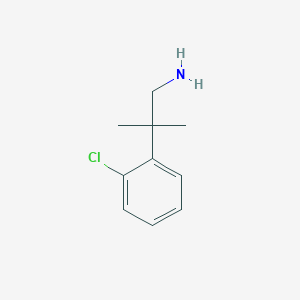
3-Chloro-4-(trifluoromethoxy)phenylboronic acid
Overview
Description
Scientific Research Applications
Structural and Spectroscopic Characterization
3-Chloro-4-(trifluoromethoxy)phenylboronic acid, along with its isomers, has been extensively characterized using various spectroscopic techniques. Studies have shown that the introduction of a trifluoromethoxy group affects the acidity of these boronic acids, depending on the substituent's position. For example, the ortho isomer was found to be the least acidic. Molecular and crystal structures were determined using single-crystal XRD, revealing hydrogen-bonded dimers as the basic structural motives. Docking studies indicated potential interactions with bacterial proteins, suggesting antibacterial applications (Adamczyk-Woźniak et al., 2021).
Catalysis and Organic Synthesis
The compound and related boronic acids have been employed as catalysts in organic synthesis. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, highlighting its role in facilitating bond formation in peptides and other organic molecules (Wang et al., 2018).
Antibacterial Activity
Studies have evaluated the antibacterial potency of trifluoromethoxyphenylboronic acids, including this compound, against strains such as Escherichia coli and Bacillus cereus. The structural features of these compounds, influenced by the trifluoromethoxy group, contribute to their antimicrobial properties, offering potential for development into new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a pivotal method in organic chemistry for forming carbon-carbon bonds, and boronic acids, including this compound, play a crucial role as reactants in these reactions. Their use in cross-coupling enables the synthesis of a wide array of biaryls and polyaryls, essential for pharmaceuticals, agrochemicals, and materials science (Christian et al., 2014).
Trifluoromethylation Chemistry
The trifluoromethyl group is significant in medicinal chemistry due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals. Research involving copper(III) trifluoromethyl complexes has shown the potential for arylboronic acids, including this compound, to participate in trifluoromethylation reactions. These studies provide insights into the reactivity and mechanisms of trifluoromethylation, facilitating the synthesis of trifluoromethylated aromatic compounds (Zhang & Bie, 2016).
Mechanism of Action
Target of Action
3-Chloro-4-(trifluoromethoxy)phenylboronic acid is primarily used in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that participate in the reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, thereby affecting various biochemical pathways.
Pharmacokinetics
For instance, boronic acids are generally stable and easy to handle , which could influence their bioavailability.
Result of Action
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability and efficacy.
properties
IUPAC Name |
[3-chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHZFDNECMPGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681869 | |
| Record name | [3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870822-79-0 | |
| Record name | B-[3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870822-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)

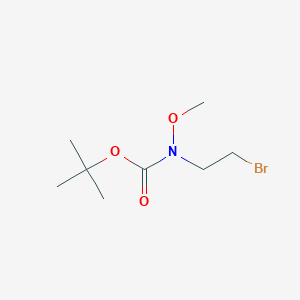
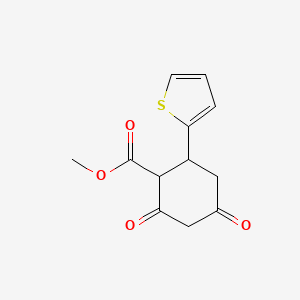
amine](/img/structure/B1487612.png)
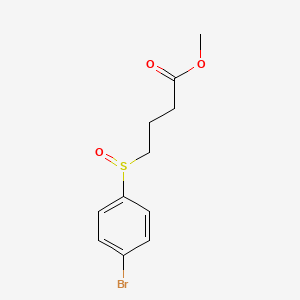
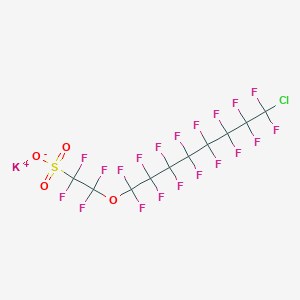
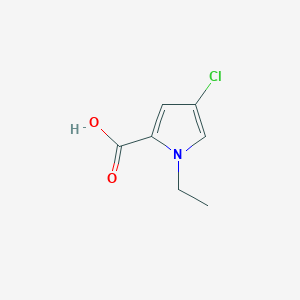
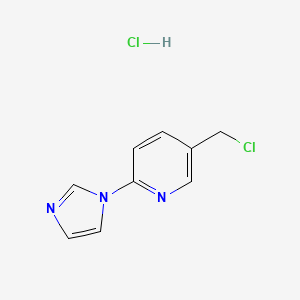

![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)
![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)
